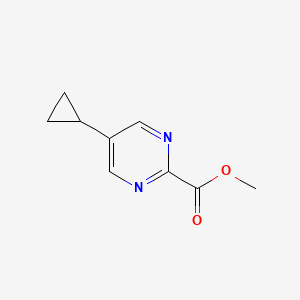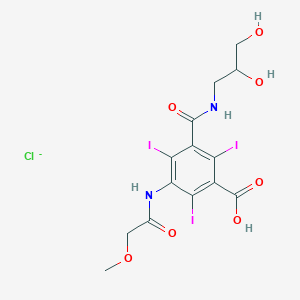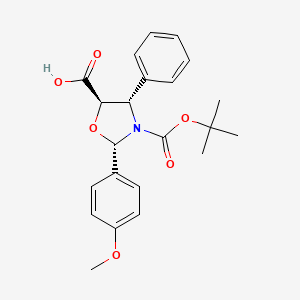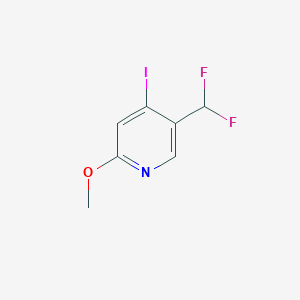
5-(Difluoromethyl)-4-iodo-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)-4-iodo-2-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with difluoromethyl, iodo, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents such as TMSCF₂H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction conditions often involve the use of a base and a solvent like acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethyl)-4-iodo-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the difluoromethyl group.
Cross-Coupling Reactions: The iodo group can be involved in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF (dimethylformamide).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cross-Coupling Reactions: Palladium or nickel catalysts are often employed in cross-coupling reactions, with conditions tailored to the specific coupling partners.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cross-coupling reactions can produce complex biaryl compounds.
Applications De Recherche Scientifique
5-(Difluoromethyl)-4-iodo-2-methoxypyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Chemical Biology: The compound can be used as a probe to study biological processes involving pyridine derivatives.
Agricultural Chemistry: It can be incorporated into agrochemicals to enhance their efficacy and stability.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)-4-iodo-2-methoxypyridine involves its interaction with molecular targets through its functional groups. The difluoromethyl group can form hydrogen bonds with biological molecules, while the iodo group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Difluoromethyl)-2-methoxypyridine: Lacks the iodo group, which affects its reactivity and applications.
4-Iodo-2-methoxypyridine: Lacks the difluoromethyl group, resulting in different electronic properties.
5-(Trifluoromethyl)-4-iodo-2-methoxypyridine: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical behavior.
Uniqueness
5-(Difluoromethyl)-4-iodo-2-methoxypyridine is unique due to the presence of both difluoromethyl and iodo groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C7H6F2INO |
|---|---|
Poids moléculaire |
285.03 g/mol |
Nom IUPAC |
5-(difluoromethyl)-4-iodo-2-methoxypyridine |
InChI |
InChI=1S/C7H6F2INO/c1-12-6-2-5(10)4(3-11-6)7(8)9/h2-3,7H,1H3 |
Clé InChI |
FLYMADPMMWNRJE-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C(=C1)I)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


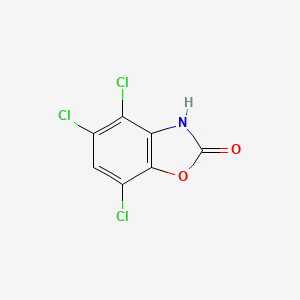

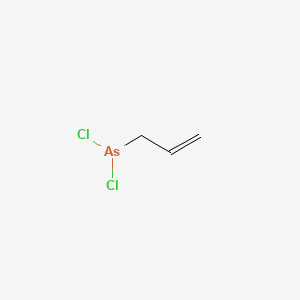

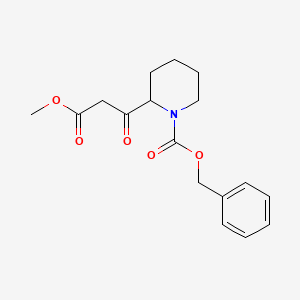
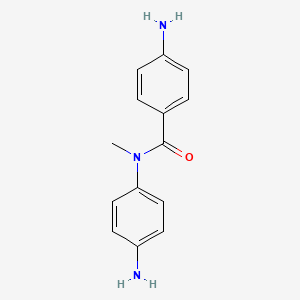
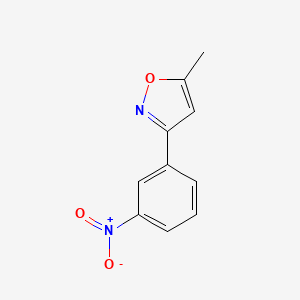
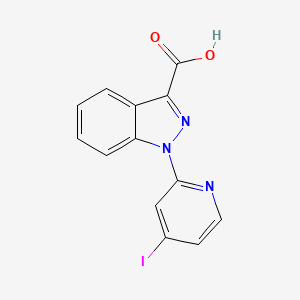
![N-[1-(4-cyanophenyl)cyclopropyl]-2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]thiophene-3-carboxamide](/img/structure/B13973535.png)
